molecular formula C20H28N2O8 B2490605 Boc-glu(otbu)-onp CAS No. 69876-58-0

Boc-glu(otbu)-onp

Cat. No.: B2490605
CAS No.: 69876-58-0
M. Wt: 424.45
InChI Key: XGSZKZYRDFXIHX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-glu(otbu)-onp, also known as N-α-t.-Boc-L-glutamic acid γ-t.-butyl ester, is a protected amino acid derivative commonly used in solid-phase peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a tert-butyl ester protecting group at the carboxyl terminus of the glutamic acid residue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu(otbu)-onp typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the reaction of L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino group. Subsequently, the carboxyl group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Boc-glu(otbu)-onp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-glu(otbu)-onp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-glu(otbu)-onp is unique due to its specific combination of Boc and tert-butyl ester protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly suitable for use in solid-phase peptide synthesis .

Properties

IUPAC Name

5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSZKZYRDFXIHX-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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